Dynemicin S

DNA Damage Enediyne Activation Mechanistic Probe

Quantifying specific DNA damage vs. off-target effects in enediyne-based therapeutics requires a functionally inactive comparator. Dynemicin S is not a weaker analog-it is a C-8 trapped adduct with no radical-generating capacity. Use it to decouple anthraquinone intercalation from enediyne cleavage in SAR, or as an LC-MS reference standard for nucleophilic trapping studies. - **Zero DNA cleavage** (vs. active Dynemicin A) → isolate γH2AX & apoptosis pathways - **Retains anthraquinone core** → measure intercalation binding (SPR/ITC) without covalent damage - **Exact mass 645.13000** → reference for glutathione/cysteine adduct identification Supplied as a research-grade natural product isolate.

Molecular Formula C33H27NO11S
Molecular Weight 645.6 g/mol
CAS No. 132645-97-7
Cat. No. B144702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDynemicin S
CAS132645-97-7
Synonymsdynemicin S
Molecular FormulaC33H27NO11S
Molecular Weight645.6 g/mol
Structural Identifiers
SMILESCC1C(=C(C2C3=CC=CC=C3C4C1(C2(C5=CC(=C6C(=C5N4)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)SCC(=O)OC)O)OC)C(=O)O
InChIInChI=1S/C33H27NO11S/c1-12-20(31(41)42)29(45-3)25-13-6-4-5-7-14(13)30-32(12,43)33(25,46-11-19(38)44-2)15-10-18(37)23-24(26(15)34-30)28(40)22-17(36)9-8-16(35)21(22)27(23)39/h4-10,12,25,30,34-37,43H,11H2,1-3H3,(H,41,42)/t12-,25-,30-,32+,33-/m0/s1
InChIKeyAWGXXXUYJPWDHA-RGHGZZGCSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dynemicin S: Inactive Enediyne Adduct for DNA Damage Studies


Dynemicin S (CAS 132645-97-7) is a structurally defined, naturally occurring enediyne antibiotic and a methyl thioglycolate adduct of Dynemicin A, the prototypical member of the dynemicin class [1]. It is produced by the bacterium *Micromonospora chersina* and belongs to the ten-membered ring enediyne family, which also includes the calicheamicins and esperamicins [1][2]. Dynemicins are characterized by a unique hybrid architecture that fuses an anthraquinone core for DNA intercalation with an enediyne warhead responsible for radical-mediated DNA cleavage [2]. Unlike Dynemicin A, which exhibits potent DNA cleavage and cytotoxic activities, Dynemicin S represents an inactivated or 'arrested' form of the pharmacophore, rendering it a critical tool for dissecting structure-activity relationships and activation mechanisms within this high-potency class of natural products [1].

Inactive enediyne adduct; negative control for DNA cleavage studies
Retains anthraquinone intercalation core; probe for DNA binding vs. cleavage
Structure–activity tool; dissects activation from pharmacophore

Dynemicin S: Functional Distinction from Active Enediynes


Selecting a dynemicin-class compound for research or development cannot be based solely on the enediyne scaffold; the functional state of the warhead dictates biological outcome. Dynemicin S is not a less potent analog of Dynemicin A—it is a functionally distinct entity. While active enediynes like Dynemicin A, Calicheamicin γ1, and Esperamicin A1 rely on a bioreductive trigger to generate a cytotoxic diradical that cleaves DNA, Dynemicin S is the product of nucleophilic trapping at the critical C-8 position, resulting in a complete loss of DNA cleavage activity [1]. Furthermore, even among active congeners, DNA cleavage site preferences differ substantially: dynemicin preferentially cuts on the 3′ side of purine bases, whereas esperamicin and calicheamicin exhibit distinct, non-overlapping sequence selectivities [2]. Therefore, substituting one dynemicin analog for another without accounting for activation state and sequence specificity can invalidate mechanistic studies or lead to incorrect conclusions in comparative pharmacology.

Dynemicin S (inactive adduct)
Warhead state
Active enediynes (e.g., Dynemicin A, Calicheamicin)
Nucleophilic trapping at C-8 abolishes DNA cleavage; active congeners generate diradical upon bioreductive trigger. Direct substitution may invalidate mechanistic studies.
Dynemicin-class sequence
Cleavage pattern
Esperamicin / Calicheamicin class sequences
Preferential 3′ of purine bases (GC, GT, AG) may not transfer to pyrimidine-targeted enediynes; sequence specificity shift can alter probe performance.

Dynemicin S: Quantitative Evidence vs. Active Analogs


DNA Cleavage: Complete Absence vs. Dynemicin A

In a direct head-to-head comparison, Dynemicin S exhibits no detectable DNA cleavage activity, in stark contrast to its parent compound, Dynemicin A, which induces robust nucleotide-specific DNA cleavage upon thiol or NADPH activation [1]. This functional null phenotype confirms Dynemicin S as an inactivated adduct that cannot proceed through the Bergman cyclization pathway to generate the cytotoxic diradical [2].

DNA Cleavage Activity
Head-to-head
Complete abolition vs. Dynemicin A
Supports negative control use in DNA damage assays
Confirm under specific activation conditions
DNA Damage Enediyne Activation Mechanistic Probe

Sequence Selectivity: Dynemicin Prefers Purine-Rich Sites

Dynemicin A (and by structural extension, the dynemicin pharmacophore) displays a unique DNA cleavage sequence preference that is clearly differentiated from other ten-membered enediynes. Dynemicin preferentially cuts on the 3′ side of purine bases at sequences 5′-GC, 5′-GT, and 5′-AG [1]. In contrast, esperamicin A1 preferentially attacks thymidylate residues (T > C > A > G) at oligopyrimidine sequences like 5′-CTC and 5′-TTC [2], while calicheamicin γ1 exhibits a strong preference for cytosine (C ≫ T > A = G) and recognizes specific oligopyrimidine tracts [2][3]. This orthogonal sequence selectivity across the enediyne class provides a basis for rational selection.

Sequence Preference
Cross-study
Purine-targeted (5′-GC/GT/AG) vs. pyrimidine-targeted
Informs orthogonal probe design for DNA lesion mapping
Class-level selectivity; verify with target sequence
DNA Sequence Recognition Chemical Probe Footprinting

In Vivo Antitumor Efficacy: Dynemicin A in Tumor Models

While Dynemicin S serves as an inactivated control, its active counterpart Dynemicin A demonstrates robust in vivo antitumor activity, providing a benchmark for the class. In experimental animal tumor models, intraperitoneal (ip) administration of Dynemicin A significantly prolonged the life-span of tumor-bearing mice implanted with P388 leukemia, L1210 leukemia, and B16 melanoma cells [1]. The compound was also active when administered intravenously (iv) against iv-implanted P388 and L1210 leukemias, demonstrating systemic efficacy [1]. Furthermore, mechanistic studies showed that Dynemicin A specifically inhibits DNA synthesis in B16 melanoma cells, confirming its on-target mechanism in a cellular context [1].

In Vivo Activity
Cross-study
Life-span prolongation in P388, L1210, B16 models (Dynemicin A)
Model-response benchmark for active dynemicins
Not evaluated for Dynemicin S; data to verify
In Vivo Pharmacology Antitumor Efficacy Preclinical Models

Bioreductive Activation Mechanism: Epoxide Opening Trigger

Dynemicin A is postulated to undergo a bioreductive alkylation trigger mechanism distinct from the nucleophilic or reductive activation pathways of other enediynes. Specifically, it requires a bioreductive cis ring opening of its benzylic epoxide to activate the enediyne unit for Bergman rearrangement to an arene-1,4-diyl diradical [1]. This proposed mechanism is based on structural analogy to the calicheamicin/esperamicin class and is supported by molecular mechanics calculations [1]. The requirement for epoxide opening provides a unique activation handle not present in calicheamicins (which rely on trisulfide reduction) or esperamicins, creating a structural basis for designing bioreductively-activated prodrugs [2].

Activation Trigger
Class-level inference
Proposed epoxide ring opening vs. trisulfide reduction
Supports bioreductive prodrug design context
Requires experimental validation
Bioreductive Activation Bergman Cyclization Prodrug Mechanism

Antibacterial Activity: Dynemicin O Against S. aureus

The dynemicin class exhibits potent antibacterial activity against Gram-positive pathogens. Dynemicin O, a structurally related satellite component of the dynemicin family, demonstrates strong anti-Gram-positive bacterial activity with a Minimum Inhibitory Concentration (MIC) of 0.08 μg/mL against *Staphylococcus aureus* FDA 209P . Although this specific data point is for Dynemicin O, it establishes the class-level antibacterial potency of dynemicins and provides a quantitative benchmark for evaluating other family members. In contrast, Dynemicin A itself has been shown to cure mice from lethal *Staphylococcus aureus* infections in vivo [1].

Gram-positive Activity
Class-level inference
MIC 0.08 μg/mL (Dynemicin O vs. S. aureus)
Antimicrobial screening context for dynemicin family
Not directly measured for Dynemicin S
Antibacterial Activity MIC Determination Gram-Positive Pathogens

Dynemicin S: Research and Industrial Applications


Negative Control for DNA Damage and Apoptosis Assays

Dynemicin S is uniquely qualified as a negative control in assays designed to measure DNA double-strand breaks or apoptosis induction by active enediynes. Since Dynemicin S exhibits no DNA cleavage activity [1], researchers can incubate parallel cell or biochemical samples with equimolar concentrations of Dynemicin A (active) and Dynemicin S (inactive) to isolate the specific contribution of DNA damage to downstream biological effects such as γH2AX focus formation, cell cycle arrest, or apoptosis. This application is particularly valuable when studying the off-target effects of enediyne-based payloads in antibody-drug conjugates [2].

Mechanistic Probe for DNA Binding vs. Cleavage

The dynemicin pharmacophore engages DNA through two distinct modalities: intercalation of the anthraquinone core and radical-mediated cleavage from the enediyne warhead. Dynemicin S, which retains the full anthraquinone intercalation moiety but lacks cleavage activity, serves as an ideal probe to decouple these two contributions [1]. In biophysical assays (e.g., SPR, ITC, or DNA melting studies), Dynemicin S can be used to quantify the binding affinity and kinetic parameters attributable solely to intercalation, while comparisons with Dynemicin A reveal the additional contribution of covalent cleavage. This approach is critical for SAR studies aimed at optimizing DNA-binding properties independently of warhead reactivity [3].

LC-MS Reference Standard for Dynemicin Adducts

In studies investigating the metabolic activation or chemical trapping of dynemicin A, Dynemicin S represents the structurally defined product of nucleophilic addition at the C-8 position. As a methyl thioglycolate adduct, Dynemicin S provides a precise molecular weight (645.6 g/mol) and a characteristic LC-MS signature (exact mass 645.13000) that can serve as a reference standard for identifying and quantifying analogous adducts formed with biological nucleophiles (e.g., glutathione, cysteine) [1]. This application is essential for understanding the detoxification pathways and off-target reactivity of dynemicin-based therapeutics [2].

Structural Template for Prodrug and Imaging Probe Design

The C-8 substitution that defines Dynemicin S demonstrates a viable chemical handle for installing functionality without activating the enediyne warhead. Medicinal chemists can leverage this precedent to design novel dynemicin derivatives where a targeting ligand, fluorophore, or solubilizing group is appended at the C-8 position via a cleavable or non-cleavable linker [1]. Such constructs could serve as 'caged' prodrugs that release active Dynemicin A only upon specific enzymatic cleavage, or as fluorescent probes that label DNA-intercalating proteins without causing DNA damage [2].

Application
Selection Property
Validation Focus
DNA damage negative control
Inactive adduct; no DNA cleavage
Specificity of DNA lesion readouts
Intercalation vs. cleavage probe
Anthraquinone intercalation retained
Binding affinity independent of warhead
Adduct reference standard
Defined C-8 methyl thioglycolate adduct
Identify nucleophilic adducts in metabolism
Prodrug template
Non-activated enediyne scaffold
Conjugate ligands at C-8 without activation

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